Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate
Overview
Description
Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate is a heterocyclic compound that features a pyridazine ring substituted with a chloro group, a hydrazinyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate typically involves the reaction of 6-chloro-3-hydrazinylpyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of ethyl 3-hydrazinylpyridazine-4-carboxylate.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under mild conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Ethyl 3-hydrazinylpyridazine-4-carboxylate.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the chloro group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate: Similar structure but with a hydroxyl group instead of a hydrazinyl group.
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: Contains a fluoro group and an imidazo ring, offering different chemical properties.
Uniqueness
Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4O2/c1-2-14-7(13)4-3-5(8)11-12-6(4)10-9/h3H,2,9H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRNORRKAVFHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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